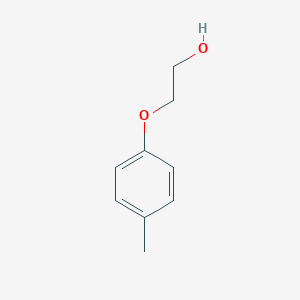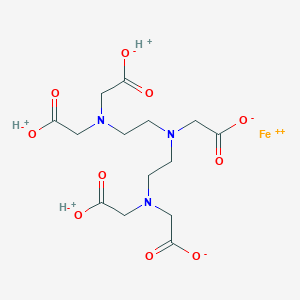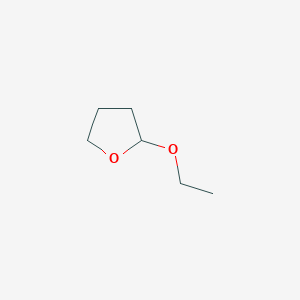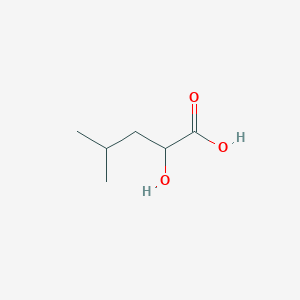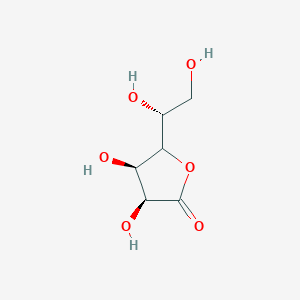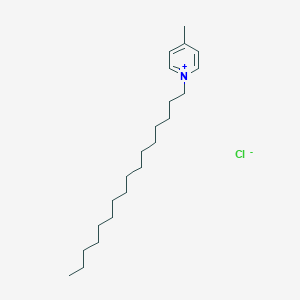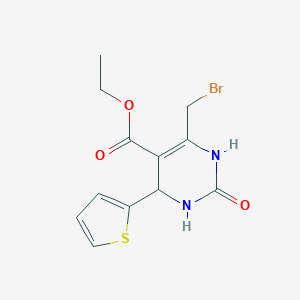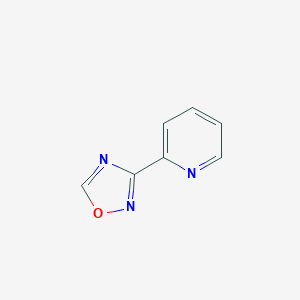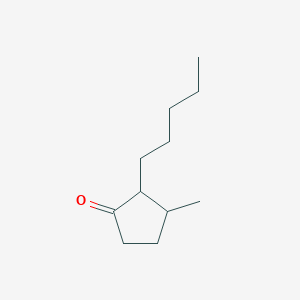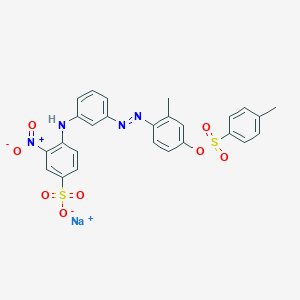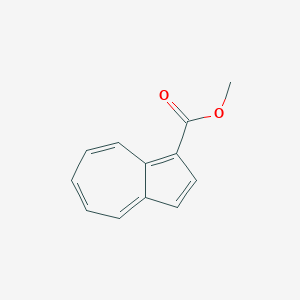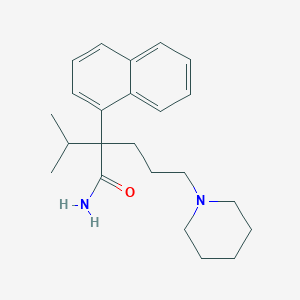
alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide, also known as SNC-80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist for the delta-opioid receptor and is used in scientific research to study the mechanisms of opioid action and the potential therapeutic applications of delta-opioid agonists.
Mécanisme D'action
Alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide acts as a selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is primarily found in the peripheral nervous system. Activation of the delta-opioid receptor by alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide leads to the inhibition of neurotransmitter release and the modulation of pain pathways in the central nervous system.
Effets Biochimiques Et Physiologiques
Alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide has been shown to have analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects and to modulate immune function. Additionally, alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide has been shown to have anxiolytic effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide in lab experiments is its high selectivity for the delta-opioid receptor, which allows for the study of the specific effects of delta-opioid agonists. However, one limitation of using alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental models.
Orientations Futures
There are several potential future directions for the study of alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide and delta-opioid agonists. One area of research is the development of new delta-opioid agonists with improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the investigation of the potential use of delta-opioid agonists in the treatment of chronic pain and other conditions. Additionally, the role of delta-opioid receptors in immune function and inflammation is an area of active research.
Méthodes De Synthèse
The synthesis of alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide involves several steps, including the reaction of 1-naphthaleneacetic acid with isopropylamine to form the corresponding amide. This amide is then reacted with 3-piperidinopropyl chloride to form the final product, alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide. The synthesis of alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
Alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide is used in scientific research to study the mechanisms of opioid action and the potential therapeutic applications of delta-opioid agonists. It has been shown to have analgesic effects in animal models of pain and is being investigated for its potential use in the treatment of chronic pain.
Propriétés
Numéro CAS |
13326-45-9 |
|---|---|
Nom du produit |
alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide |
Formule moléculaire |
C23H32N2O |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C23H32N2O/c1-18(2)23(22(24)26,14-9-17-25-15-6-3-7-16-25)21-13-8-11-19-10-4-5-12-20(19)21/h4-5,8,10-13,18H,3,6-7,9,14-17H2,1-2H3,(H2,24,26) |
Clé InChI |
GMJGWXRKSXEJIU-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
SMILES canonique |
CC(C)C(CCCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Synonymes |
α-Isopropyl-α-(3-piperidinopropyl)-1-naphthaleneacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



